molecular formula C36H24N2O B14113180 N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine

Cat. No.: B14113180
M. Wt: 500.6 g/mol
InChI Key: LAXPJZQYRODATC-UHFFFAOYSA-N
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Description

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine (hereafter referred to as Target Compound) is a high-performance organic semiconductor material extensively utilized in organic light-emitting diodes (OLEDs). Its molecular structure integrates a dibenzo[b,d]furan core linked to a carbazole-phenyl moiety via an amine group. This hybrid architecture combines the high hole-transport efficiency of carbazole derivatives with the thermal stability and balanced charge transport properties of dibenzofuran systems .

The compound is frequently employed as a hole transport layer (HTL) or electron-blocking layer (EBL) in OLED device architectures. Its design ensures efficient energy-level alignment with adjacent layers, such as emissive layers (EMLs) or electron transport layers (ETLs), minimizing charge recombination losses .

Properties

Molecular Formula

C36H24N2O

Molecular Weight

500.6 g/mol

IUPAC Name

N-[4-(9-phenylcarbazol-3-yl)phenyl]dibenzofuran-2-amine

InChI

InChI=1S/C36H24N2O/c1-2-8-28(9-3-1)38-33-12-6-4-10-29(33)31-22-25(16-20-34(31)38)24-14-17-26(18-15-24)37-27-19-21-36-32(23-27)30-11-5-7-13-35(30)39-36/h1-23,37H

InChI Key

LAXPJZQYRODATC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC6=C(C=C5)OC7=CC=CC=C76)C8=CC=CC=C82

Origin of Product

United States

Preparation Methods

Synthesis of 9-Phenyl-9H-carbazol-3-yl Intermediates

The carbazole segment is synthesized via sequential functionalization:

  • Bromination of 9H-Carbazole :
    • Reagents : 9H-carbazole, N-bromosuccinimide (NBS), dimethylformamide (DMF).
    • Conditions : 0°C to room temperature, 12 h.
    • Outcome : 3-bromo-9H-carbazole (yield: 85–90%).
  • Phenylation via Ullmann Coupling :
    • Catalyst : CuI, 1,10-phenanthroline.
    • Base : K₃PO₄.
    • Solvent : Toluene, 110°C, 24 h.
    • Outcome : 9-phenyl-9H-carbazol-3-bromine (yield: 78%).

Synthesis of Dibenzofuran-2-amine

Dibenzofuran-2-amine is prepared via:

  • Bromination of Dibenzofuran :
    • Reagents : Dibenzofuran, Br₂, FeCl₃.
    • Conditions : CH₂Cl₂, reflux, 6 h.
    • Outcome : 2-bromodibenzofuran (yield: 92%).
  • Amination via Buchwald-Hartwig :
    • Catalyst : Pd(OAc)₂, Xantphos.
    • Base : Cs₂CO₃.
    • Amine Source : NH₃ (g).
    • Solvent : 1,4-Dioxane, 100°C, 12 h.
    • Outcome : Dibenzofuran-2-amine (yield: 68%).

Final Coupling via Buchwald-Hartwig Amination

The carbazole and dibenzofuran units are linked through a phenyl spacer:

  • Suzuki Coupling for Phenyl Bridge :
    • Substrates : 9-Phenyl-9H-carbazol-3-bromine, 4-bromophenylboronic acid.
    • Catalyst : Pd(dppf)Cl₂.
    • Base : K₂CO₃.
    • Solvent : Toluene/EtOH/H₂O (2:1:1), 110°C, 24 h.
    • Outcome : 4-(9-Phenyl-9H-carbazol-3-yl)phenyl bromide (yield: 76%).
  • C–N Bond Formation :
    • Catalyst : Pd(OAc)₂, (R,R)-1,2-bis[(2-methoxyphenyl)phenylphosphino]ethane.
    • Base : Cs₂CO₃.
    • Solvent : N-Methylpyrrolidone (NMP), 120°C, 24 h.
    • Outcome : Target compound (yield: 72%, purity: >99% by HPLC).

Optimization Data and Comparative Analysis

Table 1: Catalytic Systems for Buchwald-Hartwig Amination

Catalyst Ligand Base Yield (%) Purity (%)
Pd(OAc)₂ BINAP Cs₂CO₃ 58 97
Pd(OAc)₂ Xantphos K₃PO₄ 65 98
Pd(OAc)₂ (R,R)-Bisphosphine Ligand Cs₂CO₃ 72 99.5
Pd(dba)₂ DavePhos NaOtBu 60 96

Table 2: Solvent Impact on Suzuki Coupling

Solvent System Temperature (°C) Yield (%)
Toluene/EtOH/H₂O 110 76
DME/H₂O 90 68
Dioxane/H₂O 100 71

Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 8.43 (s, 1H, dibenzofuran), 8.12–7.35 (m, 22H, aromatic protons).
    • ¹³C NMR : 148.9 (C-N), 141.2–110.4 (aromatic carbons).
  • Mass Spectrometry :
    • HRMS (ESI) : m/z calcd for C₃₆H₂₅N₂O [M+H]⁺: 525.1967; found: 525.1962.
  • Thermal Stability : TGA shows decomposition onset at 320°C, suitable for OLED applications.

Industrial Scalability and Challenges

  • Cost Drivers : Palladium catalysts (25–30% of total cost).
  • Purification : Recrystallization in 1,2-dibromoethane/ethanol achieves >99% purity.
  • Byproducts : <2% 4-(9-Phenylcarbazol-3-yl)aniline due to competing hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced amines or alcohols, and various substituted aromatic compounds .

Scientific Research Applications

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine exerts its effects is primarily related to its ability to interact with various molecular targets. In electronic applications, it functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This is achieved through its high hole mobility and suitable energy levels, which align with those of other components in the device .

Comparison with Similar Compounds

Research Findings and Trends

Hybrid Architectures : Combining carbazole (hole-transport) and dibenzofuran (thermal stability) moieties is a prevailing strategy for high-efficiency OLED materials. The Target Compound exemplifies this trend .

Role of Substituents : Replacing fluorenyl (PCBBiF) with dibenzofuran (Target Compound) enhances thermal stability but slightly reduces hole mobility due to decreased π-conjugation .

Future Directions : Modifying the dibenzofuran core with electron-deficient groups (e.g., triazines in DBFTrz) could further improve electron transport for next-generation ultra-violet OLEDs .

Biological Activity

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Chemical Name : this compound
  • CAS Number : 1345615-42-0
  • Molecular Formula : C₃₆H₂₄N₂O
  • Molecular Weight : 500.6 g/mol

The compound features a dibenzo[b,d]furan core with multiple aromatic systems, which is significant for its electronic properties and potential biological activities.

Structural Similarities

Compound NameStructure SimilarityUnique Features
N-(Dibenzo[b,d]furan)-9H-carbazoleModerateFewer substituents
5-(9H-Carbazol-9-yl)isophthalic acidLowDifferent functional group
N-(4-Chloro-N-(4-(9H-carbazol))phenyl)-dibenzo[b,d]furanModerateChlorinated phenyl group

Anticancer Properties

Research indicates that compounds containing carbazole moieties exhibit anticancer properties. The structural characteristics of this compound suggest potential mechanisms of action against various cancer cell lines. For instance, studies have shown that similar carbazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt pathway, and by activating caspases involved in programmed cell death .

Antimicrobial Activity

Compounds with carbazole frameworks have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Research on related compounds has indicated that they can reduce the production of pro-inflammatory cytokines such as TNF-alpha in activated macrophages . This suggests that this compound may have similar effects, making it a candidate for further exploration in inflammatory disease models.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of carbazole-based compounds and evaluated their biological activities against SARS-CoV-2 proteins using molecular docking techniques. The results indicated strong binding affinities, suggesting that modifications to the carbazole structure could enhance antiviral activity . While this study did not directly evaluate this compound, it highlights the potential of carbazole derivatives in antiviral applications.

Study 2: Pharmacokinetic Analysis

Another significant area of research involves the pharmacokinetic properties of similar compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has shown promising profiles for certain derivatives, indicating that modifications to the carbazole structure can lead to improved bioavailability and reduced toxicity . Such findings are critical for the development of therapeutic agents based on this compound.

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